N-(5-Cyclohexyl-1,3,4-thiadiazol-2-yl)-1-methylhydrazinecarboxamide
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Overview
Description
N-(5-Cyclohexyl-1,3,4-thiadiazol-2-yl)-1-methylhydrazinecarboxamide is a chemical compound that belongs to the class of thiadiazoles. Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a cyclohexyl group attached to the thiadiazole ring, along with a methylhydrazine carboxamide group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-Cyclohexyl-1,3,4-thiadiazol-2-yl)-1-methylhydrazinecarboxamide typically involves the cyclization of appropriate precursors under specific conditions One common method involves the reaction of cyclohexyl isothiocyanate with hydrazine hydrate to form the intermediate, which is then cyclized to form the thiadiazole ring
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(5-Cyclohexyl-1,3,4-thiadiazol-2-yl)-1-methylhydrazinecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiols or amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines.
Scientific Research Applications
N-(5-Cyclohexyl-1,3,4-thiadiazol-2-yl)-1-methylhydrazinecarboxamide has various applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of N-(5-Cyclohexyl-1,3,4-thiadiazol-2-yl)-1-methylhydrazinecarboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 5-Cyclohexyl-1,3,4-thiadiazol-2-amine
- N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2,4-dimethoxybenzamide
- N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-5-methyl-2-furamide
Uniqueness
N-(5-Cyclohexyl-1,3,4-thiadiazol-2-yl)-1-methylhydrazinecarboxamide is unique due to its specific functional groups, which confer distinct chemical and biological properties. Its cyclohexyl group and methylhydrazine carboxamide moiety differentiate it from other thiadiazole derivatives, making it a valuable compound for various research applications.
Properties
CAS No. |
57773-97-4 |
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Molecular Formula |
C10H17N5OS |
Molecular Weight |
255.34 g/mol |
IUPAC Name |
1-amino-3-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-1-methylurea |
InChI |
InChI=1S/C10H17N5OS/c1-15(11)10(16)12-9-14-13-8(17-9)7-5-3-2-4-6-7/h7H,2-6,11H2,1H3,(H,12,14,16) |
InChI Key |
ILPNYYBTEBSYSH-UHFFFAOYSA-N |
Canonical SMILES |
CN(C(=O)NC1=NN=C(S1)C2CCCCC2)N |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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